molecular formula C2H6O3S B1429543 Methyl-D3 methanesulfonate CAS No. 91419-94-2

Methyl-D3 methanesulfonate

Cat. No.: B1429543
CAS No.: 91419-94-2
M. Wt: 113.15 g/mol
InChI Key: MBABOKRGFJTBAE-FIBGUPNXSA-N
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Mechanism of Action

Target of Action

Methyl-d3methanesulfonate, also known as Methyl methanesulfonate, is an alkylating agent . The primary targets of Methyl-d3methanesulfonate are DNA molecules, specifically the guanine and adenine bases . By acting on these targets, Methyl-d3methanesulfonate can interfere with the normal functioning of DNA and disrupt cellular processes.

Mode of Action

Methyl-d3methanesulfonate interacts with its targets by preferentially methylating guanine and adenine bases in DNA . This methylation can cause base mispairing and replication blocks . Additionally, Methyl-d3methanesulfonate can also cause oxidation and acetylation of proteins .

Biochemical Pathways

The action of Methyl-d3methanesulfonate affects several biochemical pathways. It is known to cause DNA damage, which can trigger a variety of cellular responses, including DNA repair pathways . The methylation of guanine and adenine bases can disrupt normal DNA replication and transcription processes, affecting the expression of genes and the production of proteins.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Methyl-d3methanesulfonate are crucial for its bioavailability Generally, alkylating agents like Methyl-d3methanesulfonate are well absorbed and distributed throughout the body. They are metabolized by the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of Methyl-d3methanesulfonate’s action are primarily related to its DNA-damaging ability. The methylation of DNA bases can lead to mutations and DNA strand breaks, potentially leading to cell death . .

Action Environment

The action, efficacy, and stability of Methyl-d3methanesulfonate can be influenced by various environmental factors. For instance, the intracellular environment, including the presence of other molecules and the state of DNA repair mechanisms, can affect how effectively Methyl-d3methanesulfonate can methylate DNA and cause damage . Furthermore, factors such as pH and temperature can influence the stability and reactivity of Methyl-d3methanesulfonate.

Biochemical Analysis

Biochemical Properties

Methyl-d3methanesulfonate acts on DNA by preferentially methylating guanine and adenine bases This methylation can affect the structure and function of DNA, potentially leading to changes in gene expression and cellular function

Cellular Effects

Methyl-d3methanesulfonate can have various effects on cells. It can cause DNA damage, which can lead to cell cycle arrest and apoptosis . It can also affect protein function by modifying their structure through methylation . These changes can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Methyl-d3methanesulfonate involves the methylation of DNA and proteins. This can lead to changes in the structure and function of these biomolecules, affecting their interactions with other molecules and their roles in cellular processes . Methyl-d3methanesulfonate can also stall replication forks, and cells that are homologous recombination-deficient have difficulty repairing the damaged replication forks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-D3 methanesulfonate is synthesized through the formal condensation of methanesulfonic acid with methanol . The reaction typically involves the use of deuterated methanol (CD3OH) to introduce the deuterium atoms into the final product . The reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of methyl-d3methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product . The reaction conditions are optimized to achieve maximum yield and minimize the formation of by-products.

Biological Activity

Methyl-D3 methanesulfonate (Me-D3-Mesyl) is a deuterated alkylating agent that has garnered attention in biochemical research due to its unique properties and significant biological activity. This article explores its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of this compound

This compound is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium. This modification allows for tracing and studying methylation processes in biological systems. As an alkylating agent, Me-D3-Mesyl primarily methylates nucleophilic sites on DNA, particularly at the N7 position of deoxyguanosine and the N3 position of deoxyadenosine, leading to DNA adduct formation and potential mutagenic effects.

The primary mechanism by which Me-D3-Mesyl exerts its biological activity involves:

  • DNA Damage Induction : The compound induces DNA damage through methylation, which can stall replication forks and lead to double-stranded breaks, particularly in cells deficient in homologous recombination repair mechanisms. This property makes it a valuable tool for studying cancer biology and the mechanisms of DNA repair.
  • Protein Methylation Studies : Me-D3-Mesyl serves as a methyl donor for protein methyltransferases. The incorporation of deuterium into proteins can be analyzed using mass spectrometry, allowing researchers to identify specific amino acid residues that undergo methylation and quantify the extent of this modification under various conditions.

Applications in Research

This compound has several applications in both fundamental and applied research:

  • Cancer Research : Due to its ability to induce DNA damage, Me-D3-Mesyl is utilized in studies examining the cellular responses to DNA damage, including apoptosis and senescence.
  • Biochemical Pathway Analysis : The isotopic labeling allows researchers to trace metabolic pathways involving methylation, enhancing the understanding of cellular signaling mechanisms.
  • Mechanistic Studies : It provides insights into the specificity and mechanisms of action of methyltransferases, contributing to the broader understanding of post-translational modifications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • DNA Repair Mechanisms :
    • A study published in Proceedings of the National Academy of Sciences demonstrated a genome-wide screen for mutants sensitive to methyl methanesulfonate (MMS) exposure, revealing essential genes required for S phase progression in cells facing DNA damage .
  • Protein Methylation Analysis :
    • Research utilizing mass spectrometry has shown that Me-D3-Mesyl can effectively label proteins undergoing methylation, allowing quantification and identification of modified residues. This technique has been pivotal in understanding the role of protein methylation in various cellular processes.

Comparative Analysis with Other Alkylating Agents

The following table compares this compound with other alkylating agents:

Compound NameStructure TypeUnique Features
Methyl MethanesulfonateAlkylating agentNon-deuterated version; widely used in research
Dimethyl SulfateAlkylating agentMore reactive; used in organic synthesis
Ethyl MethanesulfonateAlkylating agentEthyl group instead of methyl; different reactivity
This compoundAlkylating agentDeuterated form; useful for isotopic labeling studies

Properties

IUPAC Name

trideuteriomethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBABOKRGFJTBAE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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